molecular formula C10H19N B13247797 N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine

N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine

Cat. No.: B13247797
M. Wt: 153.26 g/mol
InChI Key: PRKRIFDAZAVNKD-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine is an organic compound characterized by a cyclopropylmethyl group attached to a cyclopentan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine typically involves the following steps:

    Formation of Cyclopropylmethyl Halide: Cyclopropylmethanol is converted to cyclopropylmethyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.

    Alkylation Reaction: The cyclopropylmethyl halide is then reacted with 3-methylcyclopentan-1-amine in the presence of a base like sodium hydride or potassium carbonate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases or catalysts.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-cyclopentan-1-amine
  • N-(cyclopropylmethyl)-3-methylcyclohexan-1-amine
  • N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine

Comparison: N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine is unique due to the presence of both a cyclopropylmethyl group and a 3-methyl substitution on the cyclopentane ring This structural combination imparts distinct chemical and physical properties, making it different from other similar compounds

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine

InChI

InChI=1S/C10H19N/c1-8-2-5-10(6-8)11-7-9-3-4-9/h8-11H,2-7H2,1H3

InChI Key

PRKRIFDAZAVNKD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCC2CC2

Origin of Product

United States

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